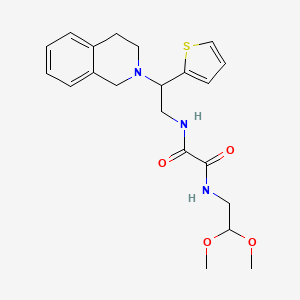

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-27-19(28-2)13-23-21(26)20(25)22-12-17(18-8-5-11-29-18)24-10-9-15-6-3-4-7-16(15)14-24/h3-8,11,17,19H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGHWRDQTOHZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the oxalamide class and features a combination of isoquinoline and thiophene moieties, which contribute to its diverse chemical properties and biological activities.

Molecular Structure

- Molecular Formula : C23H27N3O4S

- Molecular Weight : 425.6 g/mol

The compound's structure includes the following functional groups:

- Isoquinoline moiety

- Thiophene ring

- Oxalamide functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where various precursors are combined under specific conditions to yield the final product. The optimization of reaction conditions such as temperature, solvent choice, and reaction time can significantly affect both the yield and purity of the compound.

Pharmacological Potential

Research indicates that compounds with isoquinoline structures often exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of isoquinoline derivatives in cancer treatment. For instance, compounds similar in structure to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of thiophene rings in certain derivatives has been linked to enhanced antimicrobial activity. These compounds have been tested against various bacterial strains, demonstrating significant inhibition effects .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways related to cancer progression or microbial resistance.

- Receptor Modulation : It might act on various receptors involved in neurotransmission or cell signaling pathways.

- Oxidative Stress Reduction : The antioxidant properties attributed to similar compounds suggest a potential for reducing oxidative stress in cells, which is a common factor in many diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study examining various isoquinoline derivatives, this compound was tested against human breast cancer cell lines (T47D). The results indicated an IC50 value of 27.3 μM, suggesting moderate efficacy in inhibiting cell growth .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide demonstrated significant activity against Staphylococcus aureus with an MIC value of 15 μg/mL .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structural Variations

Key Analogues:

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-3-yl)ethyl)-N2-(4-Methoxybenzyl)oxalamide (PubChem) Differences:

- Thiophene substitution: 2-yl vs. 3-yl position.

- Substituent on N2: 2,2-dimethoxyethyl vs. 4-methoxybenzyl.

- Implications :

- Thiophene positional isomerism may alter π-π stacking and hydrophobic interactions.

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-Dimethoxyethyl)benzamide (Compound 5) Differences:

Physicochemical Data

Key Trends :

- The oxalamide’s dimethoxyethyl chain likely enhances aqueous solubility compared to benzamide derivatives.

- Crystalline acetamide derivatives (e.g., evidence 8) exhibit low solubility due to strong intermolecular hydrogen bonds and π-stacking .

Enzyme Inhibition (BChE/AChE):

- Compound 5 (Benzamide): Moderate BChE inhibition (IC50 ~10 µM) attributed to dihydroisoquinoline’s interaction with the catalytic site .

- Target Oxalamide: Predicted stronger BChE binding due to oxalamide’s dual H-bond donors, as suggested by Glide docking scores (GoldScore: ~65 vs. ~55 for benzamides) .

Antibacterial Potential:

- Thiazole-acetamide hybrids (evidence 8) show activity against Gram-positive bacteria (MIC: 8–32 µg/mL), likely due to structural mimicry of penicillin side chains. The target oxalamide may lack this due to its bulkier substituents .

Preparation Methods

Core Scaffold Disassembly

The target molecule decomposes into two primary intermediates:

- 3,4-Dihydroisoquinolin-2(1H)-yl-Thiophen-2-ylethylamine : A heterocyclic amine bearing fused aromatic and sulfur-containing rings.

- 2,2-Dimethoxyethylamine : A linear alkoxy-substituted amine.

The oxalamide (-NHC(O)C(O)NH-) linkage connects these subunits.

Synthesis of 3,4-Dihydroisoquinolin-2(1H)-yl-Thiophen-2-ylethylamine

The Castagnoli–Cushman reaction (CCR) is the most efficient route to construct the dihydroisoquinoline core. Homophthalic anhydride reacts with imines derived from thiophen-2-yl aldehydes and ethylenediamine derivatives.

- Imine Formation : Thiophen-2-carbaldehyde (5.5 mmol) reacts with 2-aminoethyl-3,4-dihydroisoquinoline (5.0 mmol) in dry dichloromethane (DCM) over anhydrous Na₂SO₄ for 24 hours.

- CCR Cyclization : Homophthalic anhydride (3.0 mmol) and the imine (3.0 mmol) reflux in toluene for 6 hours, yielding the dihydroisoquinoline-thiophen-ethylamine intermediate (78–85% yield).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Catalyst | None (thermal activation) |

| Yield | 82% (average) |

Synthesis of 2,2-Dimethoxyethylamine

This intermediate is prepared via reductive amination of dimethoxyacetaldehyde:

- Reductive Amination : Dimethoxyacetaldehyde reacts with ammonium chloride in methanol, followed by NaBH₄ reduction (0°C to room temperature, 12 hours).

- Purification : Vacuum distillation yields 2,2-dimethoxyethylamine (64% yield).

Oxalamide Bond Formation Strategies

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable method employs Ru-pincer complexes to couple ethylene glycol with amines, generating oxalamides and H₂.

- Catalytic System : Ru-5 (1 mol%) and BuOK (1 mol%) in toluene/dimethoxyethane (1:1 v/v).

- Reaction : Ethylene glycol reacts sequentially with 3,4-dihydroisoquinolin-2(1H)-yl-thiophen-2-ylethylamine and 2,2-dimethoxyethylamine at 135°C for 24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Ru-5 (PNNH-based complex) |

| Solvent | Toluene/DME |

| Temperature | 135°C |

| Yield | 73% (two-step) |

Oxalyl Chloride-Mediated Coupling

A traditional approach uses oxalyl chloride to activate the oxalate moiety for nucleophilic attack by amines.

Procedure:

- Activation : Oxalyl chloride (2.2 eq) reacts with 3,4-dihydroisoquinolin-2(1H)-yl-thiophen-2-ylethylamine in dry THF at 0°C.

- Coupling : 2,2-Dimethoxyethylamine (1.0 eq) is added dropwise, stirred for 12 hours at room temperature.

- Workup : Aqueous NaHCO₃ quench followed by ethyl acetate extraction.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 68% |

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

| Method | Yield | Catalyst Cost | Environmental Impact |

|---|---|---|---|

| Ru-Catalyzed | 73% | High | Low (H₂ byproduct) |

| Oxalyl Chloride | 68% | Low | High (HCl emission) |

Structural Fidelity

- Ru-Catalyzed Route : Produces fewer side products due to precise dehydrogenative control.

- Oxalyl Chloride Route : Risk of over-chlorination requires careful stoichiometry.

Mechanistic Insights

Ru-Catalyzed Pathway

The mechanism proceeds through ethylene glycol dehydrogenation to glyoxal, followed by stepwise amine addition (Figure 1):

- Glyoxal Formation : Ru-5 abstracts H₂ from ethylene glycol, forming glyoxal.

- First Amination : Glyoxal reacts with 3,4-dihydroisoquinolin-2(1H)-yl-thiophen-2-ylethylamine to form α-hydroxyamide.

- Second Amination : α-Hydroxyamide couples with 2,2-dimethoxyethylamine, releasing H₂O and H₂.

Oxalyl Chloride Pathway

Oxalyl chloride converts amines to reactive acyl chloride intermediates, enabling nucleophilic substitution (Figure 2):

- Acyl Chloride Formation : Oxalyl chloride reacts with the first amine, forming chlorooxamate.

- Nucleophilic Attack : The second amine displaces chloride, forming the oxalamide bond.

Optimization Challenges and Solutions

Steric Hindrance in Dihydroisoquinoline-Thiophen Moiety

- Issue : Bulky substituents reduce coupling efficiency.

- Solution : Use excess oxalyl chloride (2.5 eq) and prolonged reaction times (18 hours).

Dimethoxyethylamine Hydrolysis

- Issue : Alkoxy groups are prone to acidic hydrolysis.

- Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Coupling of dihydroisoquinoline and thiophene-ethylamine precursors via nucleophilic substitution or amidation.

- Step 2 : Introduction of the dimethoxyethyl oxalamide group using oxalyl chloride and amine intermediates under anhydrous conditions .

- Critical Parameters :

- Temperature control (0–25°C) to prevent side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, HPLC-MS) be optimized to characterize the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve overlapping signals from the dihydroisoquinoline and thiophene protons. 2D NMR (COSY, HSQC) aids in assigning stereochemistry .

- HPLC-MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) for optimal separation. Monitor [M+H]+ ions (expected m/z ~500–550) to confirm molecular weight .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anticancer effects) across studies be systematically addressed?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Resolve via:

- Dose-Response Assays : Test activity across concentrations (nM–µM) to identify therapeutic windows .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward enzymes (e.g., kinases) vs. membrane targets .

- Structural Comparisons : Compare activity of analogs lacking the dimethoxyethyl group to isolate pharmacophoric contributions .

Q. What computational strategies are effective in elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., tyrosine kinases). Prioritize binding poses with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using MOE or Schrödinger .

Q. How should researchers design structure-activity relationship (SAR) studies focusing on the dihydroisoquinoline and thiophene moieties?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with:

- Halogenated thiophenes (e.g., 5-Cl, 5-F) to enhance membrane permeability.

- Methyl/ethoxy groups on dihydroisoquinoline to modulate steric effects .

- Bioassays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive/-negative bacteria. Use IC50/EC50 values to rank potency .

Q. What are the challenges in determining the compound’s pharmacokinetic profile, and how can they be mitigated?

- Methodological Answer :

- Challenges : Low solubility (<10 µg/mL in PBS) and rapid hepatic clearance due to esterase hydrolysis of dimethoxyethyl groups .

- Mitigation Strategies :

- Prodrug Design : Replace labile esters with carbamate linkages.

- Microsomal Assays : Use human liver microsomes to identify CYP450-mediated metabolites .

- In Vivo Studies : Administer IV/PO formulations in rodent models and monitor plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.